![molecular formula C17H14N6O5 B2463607 (E)-3-Amino-4-(2-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-on CAS No. 300816-75-5](/img/structure/B2463607.png)
(E)-3-Amino-4-(2-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C17H14N6O5 and its molecular weight is 382.336. The purity is usually 95%.
BenchChem offers high-quality (E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urease-Hemmung
Urease ist ein Enzym, das für die Hydrolyse von Harnstoff zu Ammoniak und Kohlendioxid verantwortlich ist. Die Hemmung der Ureaseaktivität ist in verschiedenen Kontexten entscheidend, darunter in der Landwirtschaft (um den Stickstoffverlust aus Düngemitteln zu reduzieren) und in der Medizin (zur Bekämpfung von Helicobacter pylori-Infektionen). Der Komplex [Cu₂(L)₄DMSO₂]·2DMSO, wobei HL unsere Verbindung repräsentiert, wurde synthetisiert und untersucht. Bemerkenswerterweise zeigt dieser Komplex eine starke Hemmwirkung gegen Jack Bean Urease . Der Mechanismus der Fluoreszenzlöschung des Komplexes mit Urease wird auf statische Löschung zurückgeführt, wobei spezifische Bindungskonstanten und Geschwindigkeitskonstanten vorliegen .
Antibakterielles Potenzial
Durch die Kombination von Sulfonamid- und Benzodioxan-Fragmenten könnte unsere Verbindung ein vielversprechendes antibakterielles Mittel sein. Sulfonamide sind bekannt für ihre antimikrobiellen Eigenschaften, und Benzodioxanderivate haben entzündungshemmende und antioxidative Wirkungen gezeigt. In Biofilminhibitionsstudien zeigten zwei Derivate unserer Verbindung eine signifikante Aktivität gegen Escherichia coli und Bacillus subtilis . Diese Ergebnisse deuten auf potenzielle Anwendungen bei der Bekämpfung bakterieller Infektionen hin.
Nicht-dotierte blaue organische Leuchtdioden (OLEDs)
Interessanterweise wurden verdrillte Dihydrobenzodioxin-Phenanthroimidazol-Derivate hinsichtlich ihres Potenzials in nicht-dotierten blauen organischen Leuchtdioden (OLEDs) untersucht . Obwohl diese spezielle Studie unsere Verbindung nicht direkt betrifft, unterstreicht sie die Relevanz von Benzodioxan-haltigen Molekülen in optoelektronischen Anwendungen.
Weitere potenzielle Anwendungen
Obwohl unsere Verbindung nicht direkt untersucht wurde, wurden Benzodioxanderivate in verschiedenen therapeutischen Bereichen untersucht. Dazu gehören leberprotektive, entzündungshemmende und antioxidative Eigenschaften. Darüber hinaus zeigen einige Benzodioxan-haltige Verbindungen ZNS-bezogene Aktivität und können die Blutdruckregulation beeinflussen .
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. It plays a crucial role in the nitrogen metabolism of various organisms, including bacteria, fungi, algae, and plants .
Mode of Action
The compound interacts with urease through a mechanism known as static quenching . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the breakdown of urea . The quenching rate constant (Kq) is 1.6·10^12 l/mol·s^−1, the quenching constant (Ksv) is 1.6×10^4 l/mol, the association binding constant (K) is 3.55·10^4 l/mol, and the binding site number (n) is 1.22 .
Biochemical Pathways
The inhibition of urease affects the urea cycle , a series of biochemical reactions that produce urea from ammonia. This cycle is part of the nitrogen metabolism in organisms. By inhibiting urease, the compound disrupts this cycle, potentially affecting the organism’s ability to manage nitrogen waste .
Result of Action
The primary result of the compound’s action is the inhibition of urease activity . This can lead to a disruption in the urea cycle and potentially affect the organism’s ability to manage nitrogen waste .
Eigenschaften
IUPAC Name |
5-amino-4-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O5/c18-16-15(17(24)22(21-16)10-4-2-1-3-5-10)20-19-11-8-13-14(28-7-6-27-13)9-12(11)23(25)26/h1-5,8-9,21H,6-7,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSOHDUEIQAGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=NC3=C(NN(C3=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2463525.png)
![3-(3-(2-(Azepan-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl 4-methylbenzenesulfonate](/img/structure/B2463527.png)
![1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2463528.png)
![8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2463530.png)
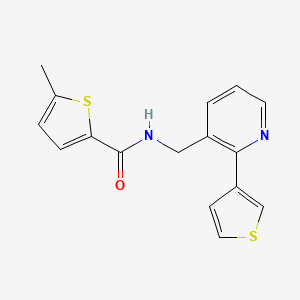
![4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2463532.png)
![1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2463534.png)
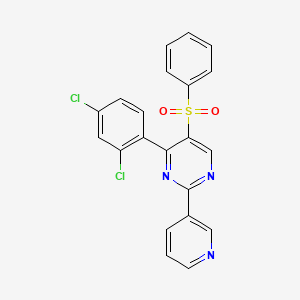
![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B2463539.png)
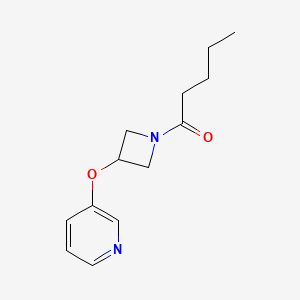
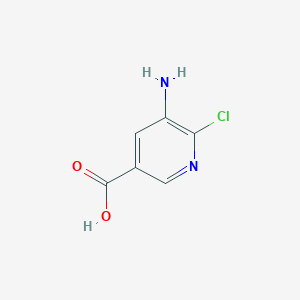
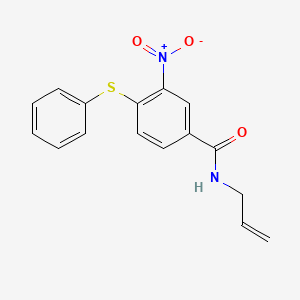
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2463545.png)
